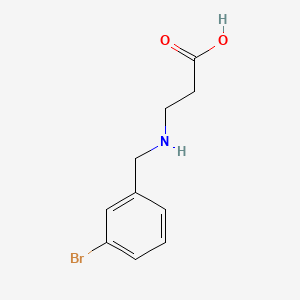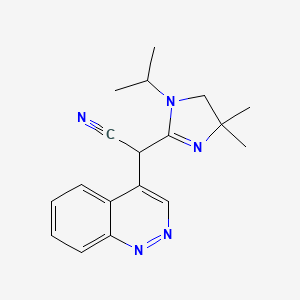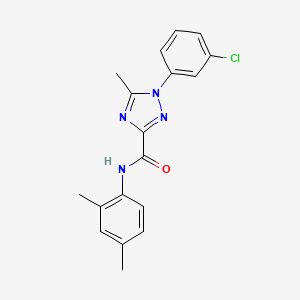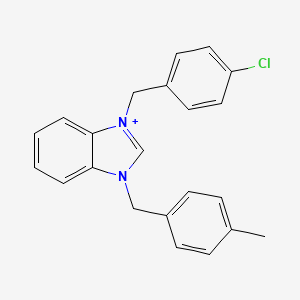
N-(3-bromobenzyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzyl)-beta-alanine is an organic compound that features a bromobenzyl group attached to the beta position of alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)-beta-alanine typically involves the reaction of 3-bromobenzyl bromide with beta-alanine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or water to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-bromobenzyl)-beta-alanine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like carboxylic acids or aldehydes.
Reduction: The bromobenzyl group can be reduced to a benzyl group under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: N-(substituted-benzyl)-beta-alanine derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzyl-beta-alanine.
Aplicaciones Científicas De Investigación
N-(3-bromobenzyl)-beta-alanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(3-bromobenzyl)-beta-alanine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency .
Comparación Con Compuestos Similares
N-(3-bromobenzyl) noscapine: Shares the bromobenzyl group but has a different core structure.
3-bromobenzyl alcohol: Similar in structure but lacks the alanine moiety.
3-bromobenzyl bromide: A precursor in the synthesis of N-(3-bromobenzyl)-beta-alanine.
Uniqueness: this compound is unique due to its combination of the bromobenzyl group and the beta-alanine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions in biological systems and provides versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
3-[(3-bromophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14/h1-3,6,12H,4-5,7H2,(H,13,14) |
Clave InChI |
ANBMMXGIKOSDNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CNCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-4-methylpiperazine](/img/structure/B13370091.png)

![Tert-butyl 5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate](/img/structure/B13370110.png)
![2-Ethylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13370119.png)
![4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B13370120.png)
![3-methoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B13370128.png)
![N-(quinolin-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13370135.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370150.png)
![4-methoxy-N~2~,N~2~,N~4~',N~4~'-tetramethyl[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13370152.png)

![2'-Chloro-5'-methyl-4',5'-dihydrospiro(cyclohexane-1,7'-thieno[3,2-c]pyridine)](/img/structure/B13370169.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13370171.png)

